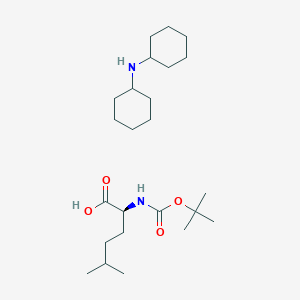
Boc-HoLeu-OH.DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-HoLeu-OH.DCHA: is a compound used primarily in peptide synthesis. It is a derivative of leucine, an essential amino acid, and is often utilized in the solid-phase peptide synthesis method. The compound is known for its stability and effectiveness in introducing leucine residues into peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-HoLeu-OH.DCHA involves the protection of the amino group of leucine with a tert-butyloxycarbonyl (Boc) group. The process typically includes the following steps:
Protection of the Amino Group: Leucine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form Boc-Leu.
Hydroxylation: The Boc-Leu is then hydroxylated to introduce the hydroxyl group, forming Boc-HoLeu.
Formation of Dicyclohexylammonium Salt: Finally, Boc-HoLeu is reacted with dicyclohexylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of leucine are protected with Boc groups.
Hydroxylation and Purification: The hydroxylation step is carefully controlled to ensure high yield and purity.
Formation of Dicyclohexylammonium Salt: The final product is formed by reacting with dicyclohexylamine and is then purified and crystallized for use in peptide synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: Boc-HoLeu-OH.DCHA undergoes deprotection reactions where the Boc group is removed using acids like trifluoroacetic acid.
Coupling Reactions: It participates in peptide coupling reactions, forming peptide bonds with other amino acids.
Hydroxylation and Oxidation: The hydroxyl group can undergo further modifications, including oxidation to form ketones or aldehydes.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts in the presence of bases.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).
Major Products:
Peptides: Formation of peptides with leucine residues.
Ketones/Aldehydes: Oxidation products of the hydroxyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Boc-HoLeu-OH.DCHA is widely used in the synthesis of peptides, especially in solid-phase peptide synthesis.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Protein Engineering: Used in the design and synthesis of proteins and enzymes.
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Pharmaceuticals: Utilized in the production of pharmaceutical peptides.
Biotechnology: Employed in various biotechnological applications, including enzyme synthesis and modification.
Mecanismo De Acción
Mechanism: Boc-HoLeu-OH.DCHA acts by introducing leucine residues into peptides during synthesis. The Boc group protects the amino group, preventing unwanted reactions, and is removed under acidic conditions to allow peptide bond formation.
Molecular Targets and Pathways:
Peptide Synthesis Pathway: It targets the amino group of leucine, facilitating its incorporation into peptides.
Deprotection Pathway: The Boc group is removed by acids, enabling further reactions.
Comparación Con Compuestos Similares
Boc-Leu-OH.DCHA: Similar in structure but lacks the hydroxyl group.
Boc-His(Boc)-OH.DCHA: A histidine derivative used in peptide synthesis.
Boc-Asp(OtBu)-OH.DCHA: An aspartic acid derivative used in peptide synthesis.
Uniqueness: Boc-HoLeu-OH.DCHA is unique due to the presence of the hydroxyl group, which allows for additional modifications and reactions, making it versatile in peptide synthesis and organic chemistry.
Propiedades
Fórmula molecular |
C24H46N2O4 |
|---|---|
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO4.C12H23N/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1 |
Clave InChI |
IHGQJYLPEYSWJY-FVGYRXGTSA-N |
SMILES isomérico |
CC(C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(C)CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-(pyridin-3-ylmethylamino)diazinan-3-one;hydrochloride](/img/structure/B14798130.png)
![3-chloro-N'-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14798135.png)
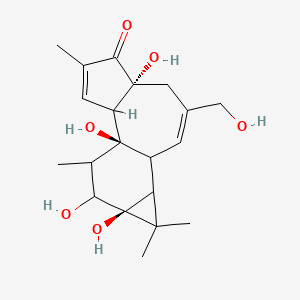
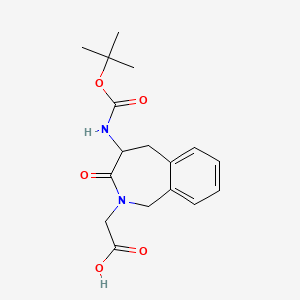
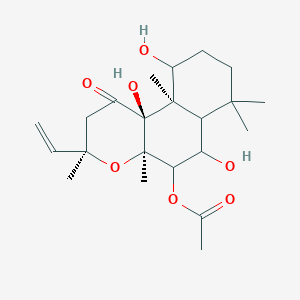
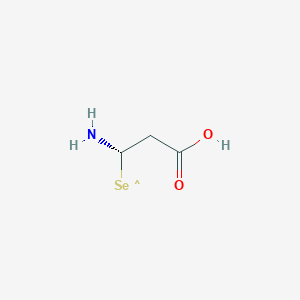
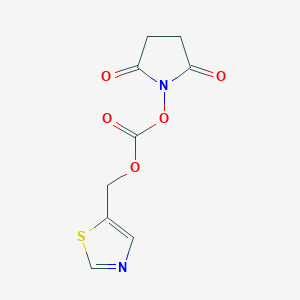
![Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14798171.png)
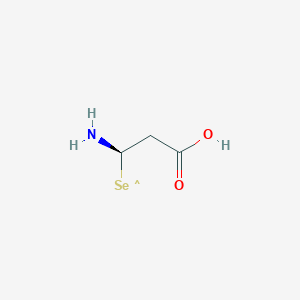
![1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14798191.png)

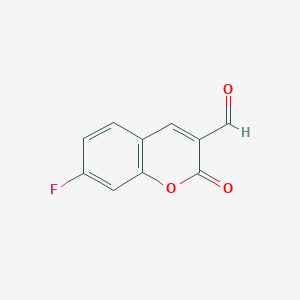
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+)](/img/structure/B14798209.png)
![methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14798215.png)
